Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate
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Overview
Description
Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate is a complex chemical compound with diverse applications. It is widely used in scientific research due to its unique properties, such as its ability to act as a catalyst in organic synthesis and its potential as a therapeutic agent in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate typically involves the reaction of a thiazole derivative with a butanoate ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate
- Methyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate
- Butyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate
Uniqueness
Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate is unique due to its specific propyl ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl, methyl, and butyl counterparts. This uniqueness makes it particularly valuable in certain applications where these properties are critical.
Biological Activity
Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 875019-91-3
- Molecular Formula : C10H14N2O2S2
- Molecular Weight : 278.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound functions as an enzyme inhibitor by binding to active or allosteric sites, which can modulate various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Cytokine Regulation : It may reduce the expression of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Anti-inflammatory Activity
Studies indicate that this compound can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests potential applications in treating inflammatory diseases and conditions characterized by excessive inflammation.
Antimicrobial Properties
Preliminary investigations have suggested that the compound exhibits antimicrobial activity against various pathogens. This makes it a candidate for further exploration in the development of new antimicrobial agents.
In Vitro Studies
A study evaluated the anti-inflammatory effects of this compound on J774A.1 macrophage cells. The results indicated a significant reduction in LPS-induced cytokine production, demonstrating its potential as an anti-inflammatory agent.
Study | Cell Line | Treatment | Outcome |
---|---|---|---|
J774A.1 | LPS + Compound | Reduced IL-6 and TNF-α levels | |
THP-1 | LPS + Compound | Inhibition of NF-kB pathway |
In Vivo Studies
In vivo studies using animal models have shown that administration of the compound can alleviate symptoms associated with acute lung injury (ALI). The compound was found to improve survival rates and reduce pulmonary edema in LPS-induced sepsis models.
Study | Model Type | Treatment | Key Findings |
---|---|---|---|
Mice | LPS + Compound | Reduced lung inflammation and improved survival |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was performed:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Ethyl 4-oxo... | Ethyl ester variant | Moderate anti-inflammatory effects |
Methyl 4-oxo... | Methyl ester variant | Lower efficacy compared to propyl |
Butyl 4-oxo... | Butyl ester variant | Higher lipophilicity but less potency |
Properties
IUPAC Name |
propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c1-2-6-17-9(16)4-3-8(15)13-10(18)14-11-12-5-7-19-11/h5,7H,2-4,6H2,1H3,(H2,12,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBECVCQCYVIFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCC(=O)NC(=S)NC1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.